
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy, trimethoxy, and ethyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene core, which undergoes a series of functional group modifications. The introduction of the acetyloxy group can be achieved through acetylation reactions, while the trimethoxy groups are introduced via methylation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and trimethoxy groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The ethyl ester group enhances its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound is similar in structure but has one less methoxy group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6-dimethoxy-, ethyl ester: This compound has two methoxy groups instead of three.
Uniqueness
The presence of three methoxy groups in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester makes it unique compared to its similar compounds
Propiedades
Fórmula molecular |
C18H20O7 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-5,6,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O7/c1-6-24-18(20)11-7-12-13(21-3)9-15(22-4)17(23-5)16(12)14(8-11)25-10(2)19/h7-9H,6H2,1-5H3 |
Clave InChI |
BAMMMFRMOFNZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


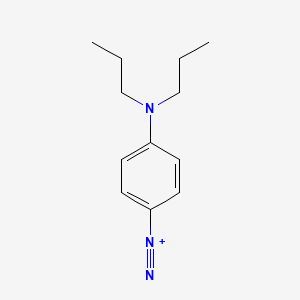
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
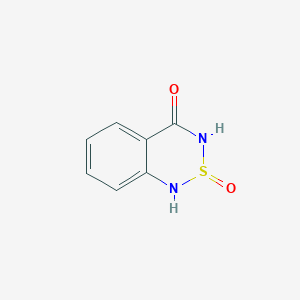
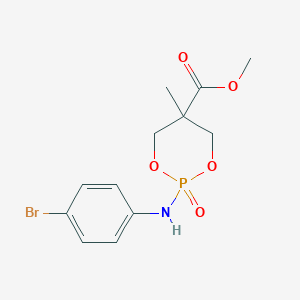
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
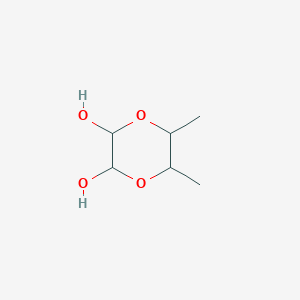
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
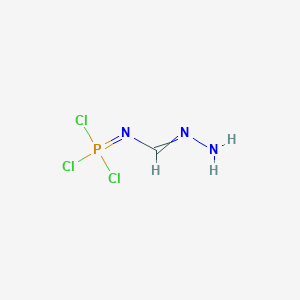
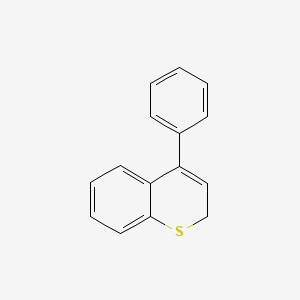
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
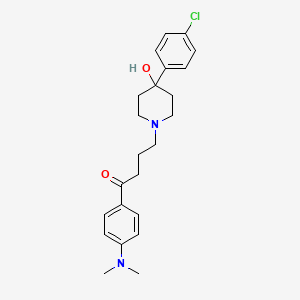
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
